1-(2-Bromo-4-chlorophenyl)pyrrolidine
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Overview
Description
1-(2-Bromo-4-chlorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine and a chlorine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(2-Bromo-4-chlorophenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-chlorobenzaldehyde with pyrrolidine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(2-Bromo-4-chlorophenyl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the halogens with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1-(2-Bromo-4-chlorophenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research on this compound includes its potential use in drug discovery and development, particularly for targeting specific biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-(2-Bromo-4-chlorophenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their substituents and biological activities.
Halogenated Phenyl Compounds: Compounds like 2-bromo-4-chlorophenol and 2-bromo-4-chlorobenzaldehyde have similar halogenated phenyl rings but differ in their functional groups and reactivity.
Other Heterocycles: Compounds like pyrrole and pyrrolizine have similar nitrogen-containing ring structures but differ in their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of halogenated phenyl and pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQLMUKOIACDRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742724 |
Source
|
Record name | 1-(2-Bromo-4-chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352630-63-7 |
Source
|
Record name | 1-(2-Bromo-4-chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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